molecular formula C24H15ClFN3O3S B2912375 N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 866896-88-0

N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2912375
CAS No.: 866896-88-0
M. Wt: 479.91
InChI Key: JSVMGJRCHKCALP-UHFFFAOYSA-N
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Description

This product is the chemical compound N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide, provided for research and development purposes. The compound features a complex molecular architecture comprising a benzofuro[3,2-d]pyrimidin-4-one core, a key scaffold in medicinal chemistry known for its diverse biological activities . This core is substituted at the 2-position with a thioether linkage to an acetamide group, which is further functionalized with a 2-chlorophenyl moiety. The 3-position of the pyrimidine ring is occupied by a 4-fluorophenyl group . The structural similarity of this compound to other documented N-(2-chlorophenyl)acetamide derivatives and fused pyrimidine systems suggests its potential value as an intermediate in organic synthesis and for pharmacological investigation in early-stage discovery research . Compounds with related structures, such as those containing the N-phenyl-2-(phenylpiperazin-1-yl)acetamide framework, have been synthesized and screened for anticonvulsant activity in models like the maximal electroshock (MES) test, indicating a research interest in this chemical space for central nervous system (CNS) disorders . The mechanism of action for novel research compounds is often explored through target-based assays. For instance, some structurally related anticonvulsant molecules have been identified as moderate binders to neuronal voltage-sensitive sodium channels . Researchers can utilize this high-purity chemical as a building block for the synthesis of novel derivatives or as a reference standard in bio-screening assays to explore its interactions with various biological targets. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming the compound's identity and purity for their specific research application.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFN3O3S/c25-17-6-2-3-7-18(17)27-20(30)13-33-24-28-21-16-5-1-4-8-19(16)32-22(21)23(31)29(24)15-11-9-14(26)10-12-15/h1-12H,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVMGJRCHKCALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential pharmaceutical applications. Its structural components suggest a range of biological activities, particularly in the fields of oncology and antimicrobial research. This article examines its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₅H₁₃ClF N₃O₂S
  • Molecular Weight : 325.80 g/mol
  • CAS Number : 881593-99-3

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available starting materials. The general synthetic route includes:

  • Formation of Benzofuro[3,2-d]pyrimidine : This can be achieved through cyclization reactions involving appropriate precursors.
  • Thioacetic Acid Reaction : The introduction of the thio group is performed via a nucleophilic substitution reaction.
  • Acetylation : Finally, acetic anhydride or acetyl chloride is used to introduce the acetamide functionality.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.

Cell LineIC50 (μM)Reference
MDA-MB-231 (Breast)5.6
A549 (Lung)8.9
HCT116 (Colon)7.5

In a study evaluating the structure–activity relationship (SAR), it was found that modifications on the benzofuro and pyrimidine rings significantly influenced the anticancer activity, with certain substitutions enhancing potency against specific cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC, μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Case Study 1: Antiproliferative Effects

A study published in 2022 explored the antiproliferative effects of various thioacetamide derivatives on cancer cell lines. The study highlighted that this compound exhibited superior activity compared to other derivatives tested, leading to a proposed mechanism involving apoptosis induction in cancer cells .

Case Study 2: Structure–Activity Relationship Analysis

Another significant study focused on the SAR of similar compounds revealed that substituents on the aromatic rings significantly affected biological activity. The presence of electron-withdrawing groups like fluorine enhanced the anticancer properties by increasing lipophilicity and cellular uptake .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant anticancer properties. The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:

  • In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that it may be effective against a range of bacterial and fungal pathogens. The proposed mechanisms include:

  • Disruption of microbial cell membranes.
  • Inhibition of essential metabolic pathways in microorganisms.

Antiviral Agents

Given the structural similarity to other antiviral compounds, this compound may possess antiviral properties. Preliminary studies indicate potential effectiveness against viral infections by inhibiting viral replication or entry into host cells.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of related compounds. This may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. Potential applications include:

  • Treatment of chronic inflammatory diseases.
  • Management of pain associated with inflammation.

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A study conducted on a series of pyrimidine derivatives demonstrated that modifications at specific positions enhanced anticancer activity against breast cancer cell lines (MCF-7). The study reported IC50 values indicating effective growth inhibition at micromolar concentrations .
  • Antimicrobial Evaluation :
    • A comprehensive evaluation involving various bacterial strains showed that compounds structurally related to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares a benzofuropyrimidinone scaffold with several derivatives differing in substituents. Key analogs include:

Compound A : N-(2-chlorophenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS: 872207-89-1)
  • Structural Difference : The 4-fluorophenyl group in the target compound is replaced with a 2-fluorophenyl ring.
Compound B : N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS: 902897-48-7)
  • Structural Difference : The acetamide-linked phenyl ring has a 3-chloro-4-fluoro substitution instead of 2-chloro.
  • Implications : The additional fluorine atom and shifted chloro group could enhance lipophilicity and influence pharmacokinetic properties, such as membrane permeability .
Compound C : N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS: 866896-89-1)
  • Structural Difference : The chloro substituent is at position 3 of the phenyl ring rather than position 2.
  • Implications: This minor positional change may impact intermolecular interactions, such as hydrogen bonding or π-π stacking, critical for target engagement .
Compound D : N-(3-chloro-4-fluorophenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS: 899986-34-6)
  • Structural Difference : The 4-fluorophenyl group is replaced with a cyclopentyl ring.

Comparative Analysis of Molecular Properties

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₄H₁₅ClFN₃O₃S 479.9 2-chlorophenyl, 4-fluorophenyl
Compound A (CAS: 872207-89-1) C₂₄H₁₅ClFN₃O₃S 479.9 2-chlorophenyl, 2-fluorophenyl
Compound B (CAS: 902897-48-7) C₂₄H₁₄ClF₂N₃O₃S 497.9 3-chloro-4-fluorophenyl , 4-fluorophenyl
Compound C (CAS: 866896-89-1) C₂₄H₁₅ClFN₃O₃S 479.9 3-chlorophenyl , 4-fluorophenyl
Compound D (CAS: 899986-34-6) C₂₃H₁₉ClFN₃O₃S 471.9 3-chloro-4-fluorophenyl, cyclopentyl

Key Observations :

  • Halogen Positioning : Fluorine at position 4 (target compound) vs. 2 (Compound A) affects dipole moments and electronic distribution.
  • Chlorine Position : 2-chloro (target) vs. 3-chloro (Compound C) alters steric hindrance near the acetamide group.

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